molecular formula C21H13FN2O4 B2830252 1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-39-8

1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2830252
CAS No.: 874395-39-8
M. Wt: 376.343
InChI Key: ATJATURUGYCNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno-pyrrole-dione class. This scaffold features a fused chromene-pyrrole core substituted with a 4-fluorophenyl group at position 1 and a 5-methylisoxazole moiety at position 2. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and substituent diversity make it a candidate for pharmaceutical exploration, particularly in antimicrobial or antiviral applications, though specific biological data for this derivative remain under investigation .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4/c1-11-10-16(23-28-11)24-18(12-6-8-13(22)9-7-12)17-19(25)14-4-2-3-5-15(14)27-20(17)21(24)26/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJATURUGYCNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Construction of the Methylisoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Assembly of the Dihydrochromeno-Pyrrole Core: This step often involves cyclization reactions, such as the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent-Driven Activity

  • Fluorophenyl Position : The target compound’s 4-fluorophenyl group contrasts with AV-C’s 2-fluorophenyl substitution. The para-fluorine position may enhance metabolic stability compared to ortho-substituted analogs, which could influence pharmacokinetics .
  • Heterocyclic Moieties : The 5-methylisoxazole in the target compound differs from AV-C’s thiadiazole and BH36388’s hydroxypropyl group. Thiadiazole derivatives (e.g., AV-C) demonstrate antiviral activity via TRIF pathway activation, suggesting that heterocycle choice critically impacts biological mechanisms .

Structural and Crystallographic Features

Isostructural analogs (e.g., thiazole derivatives in ) exhibit planar conformations with triclinic symmetry, whereas the target compound’s methylisoxazole group may introduce steric hindrance, altering molecular packing or solubility .

Research Findings and Implications

  • Synthetic Scalability : The multicomponent approach for the target compound achieves a 92% success rate across 223 derivatives, outperforming traditional stepwise syntheses .
  • Limitations: No solubility, stability, or toxicity data are available for the target compound, unlike AV-C, which has been tested in cellular assays .

Q & A

Q. Table 1: Optimization Strategies

ParameterRecommendationImpact on Yield/PurityReference
SolventPolar aprotic (DMF, DMSO)Enhances solubility
CatalystPTSA (0.5–1.0 eq)Accelerates cyclization
Temperature60–80°CBalances reaction rate/selectivity

Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent patterns (e.g., 4-fluorophenyl δ 7.2–7.4 ppm; isoxazolyl protons δ 6.1–6.3 ppm) .
  • X-ray Crystallography: Resolves conformational flexibility of the chromeno-pyrrole core (e.g., dihedral angle ~15° between fused rings) .
  • HPLC-PDA: Monitors purity (>95%) using C18 columns (acetonitrile/water gradient) .

How can initial biological activity screening be designed?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs due to the isoxazolyl group’s hydrogen-bonding capacity .
  • Assays:
    • Kinase Inhibition: Use ADP-Glo™ assay (IC50 determination).
    • Antiproliferative Activity: MTT assay in MCF-7 cells (48h exposure, 10–100 μM range) .

Advanced Research Questions

How can reaction yields be improved for scale-up synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Reduce side reactions (e.g., epoxidation) by precise temperature control .
  • High-Throughput Screening: Test 20+ solvent/catalyst combinations (e.g., DCM with TiCl4 increases yield by 18% vs. THF) .

Q. Table 2: Solvent Impact on Cyclization Efficiency

SolventCatalystYield (%)Byproducts
DMFNaH65<5% imine dimer
THFPTSA728% open-chain intermediate

How to design SAR studies for the 4-fluorophenyl and isoxazolyl groups?

Methodological Answer:

  • Substituent Variations:
    • Replace 4-F with Cl, Br, or CF3 to assess electronic effects .
    • Modify isoxazolyl to thiazolyl or pyridinyl for steric/electronic profiling .
  • Assays: Compare IC50 in kinase inhibition (e.g., EGFR T790M) and logP (HPLC) for solubility .

Q. Table 3: Hypothetical SAR Data (Analogues)

SubstituentEGFR IC50 (nM)logPReference
4-Fluorophenyl12.32.1
4-Chlorophenyl18.92.4
Isoxazolyl → Thiazolyl8.71.8

How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC HTB-22), serum concentration (10% FBS), and exposure time (48h) .
  • Meta-Analysis: Correlate substituent electronic parameters (Hammett σ) with activity trends (e.g., electron-withdrawing groups enhance kinase binding) .

What computational methods predict target binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystallographic data (PDB 3WKA) to model the isoxazolyl group’s interaction with kinase hinge regions .
  • MD Simulations (GROMACS): Assess stability of fluorophenyl π-stacking over 100 ns trajectories .

How to address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the 9-dione position (hydrolyzed in vivo) .
  • Nanoparticle Formulation: Use PLGA nanoparticles (150 nm size, PDI <0.1) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.